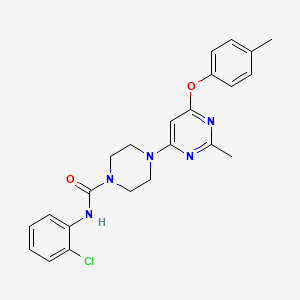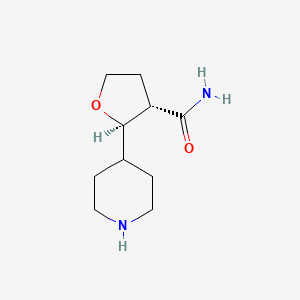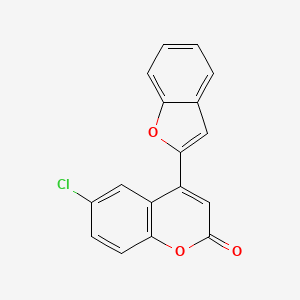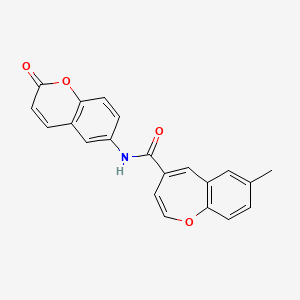![molecular formula C11H11N3O2S B2882221 {2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176779-50-2](/img/structure/B2882221.png)
{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound that has shown potential in various biological applications, including drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of related compounds involves innovative methodologies that yield complex molecules with potential applications in drug discovery and material science. For example, the Cross-Claisen Condensation technique has been utilized for creating heterocyclic γ-amino acids, which are valuable for mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015). Additionally, the synthesis of thiazolidine-2,4-diones and their derivatives reveals their potential antimicrobial activity, suggesting their usefulness in developing new antibacterial and antifungal agents (Abd Alhameed et al., 2019).
Antimicrobial and Antifungal Activity
Novel thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies highlight the potential of such compounds in addressing resistant strains of bacteria and fungi, offering a pathway to new therapeutic agents. For instance, a series of thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal isolates, showcasing their therapeutic potential (Abd Alhameed et al., 2019).
Luminescence Properties and Metal Sensing
The study of luminescence properties of lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues has shown that these compounds are highly luminescent. Such properties make them suitable for applications in molecular imaging, highlighting their potential in biomedical research. The luminescence quantum yields and lifetimes of these chelates, especially for Eu3+ complexes, indicate their utility in time-resolved fluoroimmunoassays and possibly other diagnostic applications (Yuan et al., 2004).
Chemical Reactivity and Synthesis of Hexadentate Chelators
The reactivity of dithiazolide with primary amines has been explored to create new hexadentate ligands for hard metal(III) ions. These findings are relevant for the development of chelating agents that could be used in molecular imaging, demonstrating the versatility and applicability of such compounds in creating complex ligands for specific metal ions (Pailloux et al., 2016).
Mécanisme D'action
Target of Action
A structurally similar compound, ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, is known to target nitric oxide synthase, both inducible and endothelial .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence pathways related to nitric oxide production and signaling .
Propriétés
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-2-3-12-9(4-7)14-11-13-8(6-17-11)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMPXEAURLPACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)
![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)
![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)




![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
